molecular formula C22H21N3O4S B2458222 ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate CAS No. 536710-45-9

ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate

Cat. No.: B2458222
CAS No.: 536710-45-9
M. Wt: 423.49
InChI Key: MSVROHVOYHZXNK-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyrimido[5,4-b]indole moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-28-15-11-9-14(10-12-15)25-21(27)20-19(16-7-5-6-8-17(16)23-20)24-22(25)30-13-18(26)29-4-2/h5-12,23H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVROHVOYHZXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Construction of the Pyrimido[5,4-b]indole Moiety: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimido[5,4-b]indole structure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S and a molecular weight of approximately 409.47 g/mol. Its structure includes a pyrimidoindole core which is often linked to diverse biological activities. The presence of sulfur within the compound enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrimidoindole compounds exhibit promising antimicrobial properties. Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Evaluation

  • In vitro tests have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values for related compounds range from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli .

Future Research Directions

The potential applications of this compound warrant further investigation:

  • Expanded Biological Testing : Comprehensive screening against a broader range of microbial strains and cancer cell lines.
  • Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its biological activities.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate is unique due to its combination of an indole core with a pyrimido[5,4-b]indole moiety and a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrimidoindole core with an ethoxyphenyl substituent and a sulfanyl group. Its molecular formula is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S with a molecular weight of approximately 409.47 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N3O4S
Molecular Weight409.47 g/mol
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Rotatable BondsNot specified

Antimicrobial Activity

Research indicates that derivatives of the pyrimidoindole structure exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures possess notable antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Several studies have demonstrated that pyrimidoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, research on related compounds has shown promising results in inhibiting tumor growth in various cancer models .

Anticonvulsant Activity

There is evidence supporting the anticonvulsant effects of compounds related to this compound. These compounds have been shown to modulate neurotransmitter levels and receptor activities associated with seizure disorders .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, influencing pathways involved in inflammation, cell proliferation, and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study on similar pyrimidoindole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in antibiotic development .
  • Antitumor Research : In vivo studies indicated that related compounds reduced tumor size in xenograft models by inducing apoptosis through caspase activation pathways .
  • Anticonvulsant Studies : Clinical trials involving similar indole derivatives reported a reduction in seizure frequency among patients with epilepsy when treated with these compounds .

Q & A

Q. How to prioritize derivatives for lead optimization in drug discovery?

  • Methodological Answer :
  • ADMET Profiling : Use Caco-2 cells for permeability, microsomal stability assays, and hERG channel screening.
  • In Vivo Efficacy : Zebrafish models assess bioavailability and toxicity before rodent trials .

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